5-(Chlorosulfonyl)-2-methylbenzoic acid
Overview
Description
5-(Chlorosulfonyl)-2-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorosulfonyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid typically involves the chlorosulfonation of 2-methylbenzoic acid. The process can be summarized as follows:
-
Chlorosulfonation Reaction: : 2-methylbenzoic acid is treated with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition. The chlorosulfonic acid acts as both a chlorinating and sulfonating agent, introducing the chlorosulfonyl group into the benzene ring .
-
Purification: : The crude product is purified by recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better temperature control and higher yields. The use of excess chlorosulfonic acid and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonamide under appropriate conditions.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfonic Acids: Formed by the reduction of the chlorosulfonyl group.
Carboxybenzoic Acids: Formed by the oxidation of the methyl group
Scientific Research Applications
5-(Chlorosulfonyl)-2-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfonyl-containing compounds, which are valuable in medicinal chemistry.
Medicinal Chemistry: Derivatives of this compound have been investigated for their potential anticancer and antimicrobial activities.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound and its derivatives are used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-methylbenzoic acid and its derivatives involves the interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methyl group.
2,4-Dichloro-5-chlorosulfonyl-benzoic acid: Contains additional chlorine substituents on the benzene ring.
Sulfonimidates: Sulfur-containing compounds with similar reactivity but different structural features.
Uniqueness
5-(Chlorosulfonyl)-2-methylbenzoic acid is unique due to the presence of both a chlorosulfonyl group and a methyl group on the benzene ring. This combination provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Properties
IUPAC Name |
5-chlorosulfonyl-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWIOAWRARBKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308844 | |
Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89001-57-0 | |
Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89001-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089001570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 89001-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.